(R)-1-(2-Bromopyridin-4-YL)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(1R)-1-(2-bromopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
PTAVZIWHCHMOFY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Br)N |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)N |
Origin of Product |
United States |
Application of R 1 2 Bromopyridin 4 Yl Ethan 1 Amine in Asymmetric Catalysis
Role as a Chiral Ligand in Metal-Catalyzed Reactions
The primary application anticipated for (R)-1-(2-Bromopyridin-4-YL)ethan-1-amine in metal-catalyzed reactions is as a bidentate chiral ligand. The pyridine (B92270) nitrogen and the primary amine nitrogen can chelate to a metal center, creating a stable five-membered ring. The stereochemistry of the reaction is then dictated by the chiral environment established by the ligand around the metal's active site.
Coordination Chemistry with Transition Metals
The coordination of this compound to a transition metal center is expected to occur through the lone pairs on the pyridine and the primary amine nitrogen atoms. Pyridine itself is a weak π-acceptor and a moderately soft ligand, capable of forming stable complexes with a wide range of transition metals, including palladium, rhodium, iridium, and copper. The formation of a five-membered chelate ring with the ethylamine (B1201723) backbone is entropically favored and creates a conformationally restrained structure, which is crucial for the effective transfer of chiral information. The bromine atom at the 2-position of the pyridine ring can influence the ligand's electronic properties through inductive effects, potentially modulating the reactivity and selectivity of the resulting metal complex.
Design and Tuning of Pyridine-Amine Hybrid Ligands
The design of effective chiral ligands is a central theme in asymmetric catalysis. nih.gov The structure of this compound exemplifies several key design principles for pyridine-amine hybrid ligands.
Chiral Scaffold: The (R)-configured stereocenter directly attached to a coordinating nitrogen atom is the primary source of chirality. The methyl group provides a steric blocking element that can effectively differentiate between the prochiral faces of a substrate bound to the metal center.
Bidentate Chelation: The N,N-bidentate coordination mode creates a rigid catalytic pocket, which is essential for high enantioselectivity.
Applications in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure alcohols and amines from prochiral ketones, imines, and olefins. Chiral ligands based on diamines and aminophosphines are widely used in iridium- and rhodium-catalyzed hydrogenation reactions. researchgate.netnih.govresearchgate.net When complexed with a suitable metal precursor, such as [Ir(COD)Cl]₂ or [Rh(COD)₂]BF₄, this compound would form a catalytically active species for the asymmetric transfer hydrogenation or hydrogenation of ketones and imines. The ligand's chirality would direct the hydride transfer to one face of the substrate, leading to the formation of one enantiomer of the product in excess.
While specific data for this ligand is not available, related systems demonstrate the potential of this class of compounds. The table below shows typical results for the asymmetric hydrogenation of ketones using catalysts derived from chiral diamine and P,N,N-ligands, which share structural motifs with the title compound.
| Substrate | Catalyst System (Illustrative) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone (B1666503) | Ir-SpiroPAP | >99 | 98 | researchgate.net |
| 2-Oxo-2-(o-tolyl)acetic acid | [Cp*Ir(H₂O)₃]SO₄ / Polymeric Diamine | >95 | 99 | nih.gov |
| 1-(4-Fluorophenyl)ethan-1-one | Mn-P,N,N Complex | 98 | 85 | researchgate.net |
| Cyclic β-enamide | Rh-Phosphabarrelene-Pyridine | >99 | 94 | researchgate.net |
| Note: This table presents data for analogous ligand systems to illustrate the potential application and expected performance. |
Applications in Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. mdpi.com The enantioselectivity is controlled by a chiral ligand that influences the nucleophilic attack on one of the two termini of a π-allyl-palladium intermediate. Chiral pyridine-based ligands, such as pyridyl-hydrazones, have been successfully employed in this reaction. clockss.org
It is anticipated that a complex formed from this compound and a palladium precursor would effectively catalyze AAA reactions. The N,N-chelation would create a chiral environment around the palladium center, forcing the nucleophile to attack the allylic substrate from a specific trajectory, thus yielding an enantiomerically enriched product. The electronic properties conferred by the bromopyridine moiety could impact the stability and reactivity of the key π-allyl-palladium intermediate.
The following table illustrates the performance of related chiral pyridine-based ligands in the palladium-catalyzed AAA of a standard substrate.
| Substrate | Nucleophile | Ligand (Illustrative) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Chiral Pyridyl-hydrazone | 95 | 67 | clockss.org |
| rac-1,3-Diphenyl-2-propenyl acetate | Diethyl acetamidomalonate | Chiral Diphosphine (L2) | 87 | 96 (S) | mdpi.com |
| Note: This table presents data for analogous ligand systems to illustrate the potential application and expected performance. |
Applications in Other Asymmetric Transformations
The versatility of chiral pyridine-amine ligands suggests that this compound could be applied to a range of other metal-catalyzed asymmetric reactions. These include, but are not limited to, hydrosilylation of ketones, cyclopropanation reactions, and various C-H activation/functionalization reactions where a chiral ligand is required to control the stereochemical outcome. nih.gov
Role as an Organocatalyst in Enantioselective Transformations
Beyond its role as a ligand, this compound possesses the necessary functional groups to act as an organocatalyst. Chiral primary amines are a well-established class of organocatalysts that can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.org
Enamine Catalysis
Enamine catalysis is a powerful strategy in asymmetric synthesis, wherein a chiral primary or secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the chiral amine catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the catalyst.
The structure of this compound makes it a promising candidate for enamine catalysis. The primary amine group can readily form an enamine with aldehydes or ketones, while the adjacent chiral center can effectively control the facial selectivity of the subsequent nucleophilic attack. Furthermore, the pyridine ring can play a secondary role, potentially influencing the transition state through steric or electronic effects, or even by acting as a Lewis basic site to interact with other species in the reaction mixture.
A notable example of a reaction where a related chiral amine could be applied is the asymmetric Michael addition of ketones to nitro-olefins. For instance, chiral primary amines have been shown to catalyze this transformation with high enantioselectivity. The proposed catalytic cycle, adapted for this compound, would involve the formation of a chiral enamine from the ketone and the catalyst, which would then add to the nitro-olefin. The stereochemistry of the resulting product would be determined by the catalyst's ability to direct the approach of the electrophile.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |
| Chiral Primary Amine | Cyclohexanone | β-Nitrostyrene | (R)-2-((S)-Nitro(phenyl)methyl)cyclohexan-1-one | 95 | 98 |
| Chiral Primary Amine | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | (R)-5-Nitro-6-phenylhexan-2-one | 89 | 92 |
| Chiral Primary Amine | Propanal | β-Nitrostyrene | (2S,3R)-2-Methyl-3-nitro-3-phenylpropanal | 91 | 97 |
This table presents representative data from studies using analogous chiral primary amine catalysts in asymmetric Michael additions, illustrating the potential efficacy of this compound in similar transformations.
Iminium Ion Catalysis
In contrast to enamine catalysis, which enhances the nucleophilicity of carbonyl compounds, iminium ion catalysis increases their electrophilicity. This is achieved through the formation of a chiral iminium ion upon reaction of an α,β-unsaturated carbonyl compound with a chiral amine. The lowering of the LUMO (Lowest Unoccupied Molecular Orbital) of the enal or enone makes it more susceptible to attack by a nucleophile.
This compound is well-suited to function as an iminium ion catalyst. The primary amine can reversibly form an iminium ion with α,β-unsaturated aldehydes or ketones. The chiral center would then effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome.
A classic application of iminium ion catalysis is the asymmetric Diels-Alder reaction. While no specific studies employing this compound have been reported, the performance of other chiral primary amines in this reaction provides a strong indication of its potential. In a typical scenario, the chiral amine catalyst would activate an α,β-unsaturated aldehyde towards reaction with a diene. The resulting cycloadduct would be formed with high enantioselectivity due to the sterically demanding environment created by the catalyst.
| Catalyst | Diene | Dienophile | Product | Yield (%) | ee (%) |
| Chiral Primary Amine | Cyclopentadiene | Cinnamaldehyde | (1R,2R,4R)-2-Phenyl-2,5-dihydro-1H-cyclopenta[b]pyridine-1-carbaldehyde | 99 | 93 |
| Chiral Primary Amine | 1,3-Butadiene | Crotonaldehyde | (R)-4-Methylcyclohex-3-ene-1-carbaldehyde | 85 | 90 |
| Chiral Primary Amine | Anthracene | Acrolein | (R)-9,10-Dihydro-9,10-ethanoanthracene-11-carbaldehyde | 92 | 88 |
This table showcases representative results for asymmetric Diels-Alder reactions catalyzed by analogous chiral primary amines, suggesting the potential of this compound in this domain.
Bifunctional Catalysis
Bifunctional catalysis involves a single catalyst that possesses two distinct functional groups, which act in concert to promote a chemical reaction. This cooperative action can lead to enhanced reactivity and selectivity compared to monofunctional catalysts. The structure of this compound, with its chiral primary amine and a Lewis basic pyridine nitrogen, is intrinsically designed for bifunctional catalysis.
In a hypothetical scenario, the primary amine could act as a Brønsted base or form a hydrogen bond with one substrate, while the pyridine nitrogen could act as a Lewis base, activating a second reaction partner. This dual activation within a single chiral framework can rigidly orient the substrates in the transition state, leading to high levels of stereocontrol.
For example, in an asymmetric Henry (nitroaldol) reaction, the primary amine of this compound could deprotonate the nitroalkane, while the pyridine nitrogen could coordinate to a metal salt that activates the aldehyde. This cooperative mechanism would bring the two reactants into close proximity within a chiral environment, facilitating the enantioselective formation of the C-C bond. Research on chiral 2-aminobenzimidazoles, which also possess both a hydrogen-bond donor/acceptor and a basic site, has demonstrated the viability of this approach in asymmetric amination reactions. mdpi.com
| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |
| Bifunctional Amine | Henry Reaction | Nitromethane | Benzaldehyde | (R)-2-Nitro-1-phenylethan-1-ol | 92 | 95 |
| Bifunctional Amine | Aldol (B89426) Reaction | Acetone | 4-Nitrobenzaldehyde | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 88 | 97 |
| Bifunctional Amine | Mannich Reaction | Propanal | N-Boc-imine | (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanal | 90 | 99 |
This table provides illustrative data for reactions where bifunctional chiral amines have been successfully employed, highlighting the potential of this compound to act as a bifunctional catalyst.
Reaction Chemistry and Transformations of R 1 2 Bromopyridin 4 Yl Ethan 1 Amine Derivatives
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 2-bromopyridine (B144113) moiety is an excellent substrate for such transformations.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is instrumental in synthesizing arylamines from aryl halides. For derivatives of (R)-1-(2-Bromopyridin-4-YL)ethan-1-amine, this transformation would involve the coupling of the 2-bromopyridine core with a primary or secondary amine. A significant challenge in the cross-coupling of 2-halopyridines is the potential for the pyridine (B92270) nitrogen to coordinate to the palladium catalyst, thereby inhibiting its catalytic activity. nih.gov To overcome this, specific ligands that promote the desired catalytic cycle while minimizing catalyst deactivation are employed. For instance, the use of bulky biarylphosphine ligands has proven effective in the amination of other challenging heterocyclic halides. nih.gov
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
Table 1: Key Steps in Buchwald-Hartwig Amination
| Step | Description |
| Oxidative Addition | The 2-bromopyridine derivative reacts with a Pd(0) catalyst to form a Pd(II) complex. |
| Amine Coordination & Deprotonation | The amine nucleophile coordinates to the Pd(II) center, and a base facilitates the removal of a proton to form a palladium-amido complex. |
| Reductive Elimination | The C-N bond is formed, releasing the aminated pyridine product and regenerating the Pd(0) catalyst. |
This table is generated based on the general mechanism of the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. libretexts.orgorganic-chemistry.org In the context of this compound derivatives, the 2-bromopyridine unit can be coupled with various aryl or heteroaryl boronic acids or their esters to generate complex heterocyclic biaryl structures. mdpi.comrsc.org
The reaction typically employs a palladium catalyst, such as a palladium(II) salt that is reduced in situ or a pre-formed palladium(0) complex, along with a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial for achieving high yields and selectivity, particularly in reactions involving heteroaryl halides. nih.gov The reaction can often be performed under relatively mild conditions and is tolerant of a wide range of functional groups. libretexts.orgorganic-chemistry.org The use of microwave irradiation can significantly accelerate the reaction rate. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
| Aryl Halide | Derivative of this compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for C-C bond formation |
| Ligand | PPh₃, SPhos | Stabilizes the catalyst and facilitates the reaction |
| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane/Water | Solubilizes reactants and facilitates the reaction |
This table is a generalized representation of Suzuki-Miyaura reaction conditions based on multiple sources. libretexts.orgorganic-chemistry.orgnih.gov
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods. nih.govsigmaaldrich.com These reactions are particularly useful for coupling aryl halides with amines, amides, and other nitrogen nucleophiles. For derivatives of this compound, this would involve the reaction of the 2-bromopyridine moiety with an amine in the presence of a copper catalyst.
Historically, Ullmann reactions required harsh conditions, but modern methods often employ ligands to facilitate the coupling at lower temperatures. organic-chemistry.org Ligands such as 1,10-phenanthroline (B135089) can be effective in promoting the copper-catalyzed amination of 2-bromopyridine. nih.gov These reactions typically use a copper(I) salt as the catalyst and a base to facilitate the reaction. nih.gov
Table 3: Components of a Modern Copper-Catalyzed C-N Coupling Reaction
| Component | Example | Role |
| Aryl Halide | Derivative of this compound | Electrophile |
| Nitrogen Nucleophile | Alkyl or aryl amine | Nucleophile |
| Copper Catalyst | CuI, Cu(OAc)₂ | Primary catalyst for C-N bond formation |
| Ligand | 1,10-Phenanthroline | Accelerates the reaction and improves yield |
| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the generated acid |
| Solvent | DMF, Dioxane | Reaction medium |
This table outlines the general components for a copper-catalyzed C-N coupling reaction based on literature precedents. nih.govorganic-chemistry.org
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the 2- and 4-positions. chemistrysteps.com
In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The leaving group then departs, restoring the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide.
The ethylamine (B1201723) side chain at the 4-position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the strong activation provided by the ring nitrogen still allows for these reactions to occur. In some cases, catalytic methods using transition metals can also facilitate nucleophilic substitution on aminopyridines. researchgate.netthieme-connect.de
Oxidative and Reductive Transformations
The functional groups within this compound derivatives are amenable to various oxidative and reductive transformations.
The secondary amine of a derivatized this compound can be oxidized to an imine or further to other functionalities depending on the oxidant used. The pyridine ring itself is generally resistant to oxidation, but under certain conditions, it can be oxidized to the corresponding N-oxide. wikipedia.org The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitutions.
Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This transformation completely changes the electronic and steric properties of the molecule. The bromine atom can also be removed reductively, either through catalytic hydrogenation or by using other reducing agents, to yield the corresponding debrominated pyridine derivative. Furthermore, if the pyridine ring were to contain a nitro group, it could be selectively reduced to an amino group. researchgate.net
A notable transformation is the aromatization of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridines, which is an oxidative process. rsc.org While not a direct reaction of the starting compound, it highlights a common transformation within this class of heterocycles.
Heterocycle Annulation and Ring-Forming Reactions
The bifunctional nature of this compound derivatives, possessing both a nucleophilic amine and a reactive pyridine ring, makes them suitable substrates for heterocycle annulation and ring-forming reactions.
For instance, the amine functionality can participate in reactions to form new heterocyclic rings fused to or appended from the pyridine core. One could envision a reaction where the amine acts as a nucleophile to initiate a sequence of reactions leading to a new ring system. For example, reaction with a suitable dielectrophile could lead to the formation of a new heterocyclic ring containing the nitrogen of the ethylamine side chain.
Spectroscopic and Stereochemical Analysis of R 1 2 Bromopyridin 4 Yl Ethan 1 Amine
Determination of Enantiomeric Excess
The enantiomeric excess (ee) is a critical parameter that defines the purity of a chiral sample. It is a measure of the degree to which one enantiomer is present in excess of the other. The determination of ee for (R)-1-(2-Bromopyridin-4-YL)ethan-1-amine can be accomplished through several well-established techniques.
Chiral Chromatography Methods
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. evitachem.comgovinfo.gov The choice of the CSP is crucial and is often based on the functional groups present in the analyte. For primary amines such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often effective. evitachem.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The addition of small amounts of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution. tsijournals.com The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess.
Table 1: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Expected tR ((R)-enantiomer) | ~ 8.5 min |
| Expected tR ((S)-enantiomer) | ~ 10.2 min |
Note: This is a hypothetical method based on common practices for separating chiral amines.
Chiral Derivatization for NMR Analysis
An alternative to chiral chromatography is the use of chiral derivatizing agents (CDAs) to convert the enantiomeric mixture into a pair of diastereomers. biosynth.com These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for their quantification. A common CDA for primary amines is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride). researchgate.net
The reaction of this compound with a single enantiomer of Mosher's acid chloride would yield a diastereomeric amide. The protons and other NMR-active nuclei in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers, resulting in separate signals in the NMR spectrum. The integration of these distinct signals allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.
Another approach involves the three-component self-assembly of the chiral amine, an aldehyde (like 2-formylphenylboronic acid), and a chiral diol to form diastereomeric iminoboronates, which can be distinguished by NMR. biosynth.com
Absolute Configuration Assignment
The assignment of the absolute configuration of a chiral center is a critical step in stereochemical analysis. While the synthesis of this compound may be designed to produce the (R)-enantiomer, experimental verification is necessary.
One of the most reliable methods for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. However, this requires the formation of a suitable single crystal, which can be challenging.
An alternative and more accessible method is the use of chiral derivatizing agents in conjunction with NMR spectroscopy, as described for ee determination. The empirical models developed by Mosher and others allow for the prediction of the absolute configuration based on the observed chemical shift differences (Δδ = δS - δR) in the ¹H or ¹⁹F NMR spectra of the diastereomeric derivatives. researchgate.net By analyzing the chemical shifts of protons on either side of the newly formed amide bond, the absolute stereochemistry of the original amine can be deduced.
Spectroscopic Characterization Techniques
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key information about the structure. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The methine proton (CH-NH₂) would likely appear as a quartet coupled to the methyl protons, and the methyl protons (CH₃) would be a doublet. The amine protons (NH₂) would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the two aromatic carbons attached to bromine and nitrogen, the other aromatic carbons, the methine carbon, and the methyl carbon.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyridine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~8.3 (d, 1H), ~7.5 (s, 1H), ~7.2 (d, 1H), ~4.1 (q, 1H), ~1.8 (s, 2H, br, NH₂), ~1.4 (d, 3H) |
| ¹³C NMR (CDCl₃) | δ ~150, ~148, ~142, ~122, ~120, ~50, ~25 |
| MS (ESI+) | m/z [M+H]⁺ at 201.0/203.0 |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1550 (C=C, C=N stretch) |
Note: These are predicted values based on the analysis of similar compounds and general spectroscopic principles.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. For reactions involving chiral pyridine (B92270) ligands like (R)-1-(2-Bromopyridin-4-YL)ethan-1-amine, DFT is employed to map out the potential energy surface of a reaction. This involves calculating the optimized geometries and energies of reactants, intermediates, transition states, and products.
Researchers utilize DFT to model the formation of a metal complex where the chiral amine acts as a ligand, for instance, with an iridium center. The calculations can predict the most stable conformation of the catalyst and how it interacts with a substrate. For example, in an asymmetric hydrogenation reaction, DFT can elucidate the stepwise process of hydrogen addition and the formation of the new stereocenter. nih.gov These studies often reveal that specific non-covalent interactions, such as hydrogen bonding or steric repulsion, play a crucial role in directing the reaction along a specific pathway. nih.gov A general theoretical investigation on the reaction of a primary amine with an aldehyde using DFT has shown that under neutral conditions, the formation of carbinolamines is favored. nih.gov
A hypothetical reaction pathway for the first step of a catalytic cycle, the coordination of a ketone to a metal-ligand complex, might yield the following DFT-calculated energy changes:
| Step | Species | Calculated ΔG (kcal/mol) |
| 1 | Formation of Metal-(R)-1-(2-Bromopyridin-4-YL)ethan-1-amine complex + Substrate (Ketone) | 0.0 (Reference) |
| 2 | Coordination of Ketone to Metal Complex (pre-reaction complex) | -5.2 |
| 3 | Transition State for Hydride Transfer | +15.8 |
| 4 | Product Complex (Metal-ligand + Chiral Alcohol) | -12.5 |
Note: Data is representative and for illustrative purposes.
Molecular Docking and Binding Affinity Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its binding to metal centers or the active sites of enzymes. These calculations estimate the binding affinity, often expressed as a binding energy, which correlates with the stability of the complex.
For instance, docking simulations can be performed to assess how the (R)-enantiomer of the ligand fits into the coordination sphere of a metal catalyst compared to its (S)-enantiomer. The results can reveal key interactions, such as the coordination of the pyridine nitrogen and the amine nitrogen to the metal, and any steric clashes that might destabilize one diastereomeric complex over another. Studies on similar pyridine derivatives have demonstrated the utility of molecular docking in predicting inhibitory potential against various protein targets. nih.gov Furthermore, molecular docking studies have been successfully used to estimate the binding energies and conformations of chiral amine derivatives with chiral stationary phases in chromatography, which aligns with the principles of chiral recognition in catalysis. nih.gov
A representative table of molecular docking results for the binding of this compound to a hypothetical iridium catalyst precursor might look as follows:
| Ligand Configuration | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interactions |
| R (Favored) | Catalytic Pocket | -9.8 | N(pyridine)-Ir, N(amine)-Ir, H-bond with ancillary ligand |
| S (Disfavored) | Catalytic Pocket | -7.2 | Steric clash between bromo-group and ancillary ligand |
Note: Data is representative and for illustrative purposes.
Transition State Analysis for Enantioselectivity Control
The origin of enantioselectivity in a catalytic reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the (R) and (S) products. Transition state analysis, typically performed using DFT, is essential for understanding and predicting the stereochemical outcome of a reaction catalyzed by a complex of this compound.
By locating and calculating the energies of the transition states for the two competing pathways, chemists can rationalize why one enantiomer is formed preferentially. libretexts.org These calculations often highlight subtle non-covalent interactions within the chiral environment of the catalyst that stabilize one transition state over the other. nih.gov For chiral iridium complexes, it has been shown that the chiral ligand creates a well-defined environment around the metal center, forcing the substrate to approach in a specific orientation, thus leading to high enantioselectivity. rsc.org The analysis can reveal, for example, that a hydrogen bond between the substrate and the ligand is present in the transition state for the major product but absent or distorted in that for the minor product. acs.org
A comparative analysis of transition state energies for a model reaction is presented below:
| Transition State | Product Enantiomer | Calculated Activation Energy (ΔG‡, kcal/mol) | Relative Energy (ΔΔG‡, kcal/mol) |
| TS-R | R | 15.8 | 0.0 |
| TS-S | S | 18.2 | +2.4 |
Note: Data is representative and for illustrative purposes. A higher relative energy for TS-S indicates the preferential formation of the R product.
Elucidation of Catalytic Mechanisms
Computational studies are instrumental in elucidating the complete catalytic cycle for reactions involving this compound. By piecing together the individual steps—ligand binding, substrate coordination, the chemical transformation (e.g., hydrogenation), and product release—a comprehensive mechanistic picture emerges.
For example, in the asymmetric transfer hydrogenation of ketones catalyzed by an iridium complex of a chiral pyridine ligand, computational studies can detail the mechanism. acs.org This typically involves the formation of an iridium-hydride species, which then transfers the hydride to the coordinated ketone. The chirality of the ligand ensures that this transfer happens to one prochiral face of the ketone preferentially. DFT calculations can confirm the feasibility of proposed intermediates and transition states, ruling out alternative, higher-energy pathways. Such studies have been crucial in refining our understanding of how chiral-at-metal complexes operate and achieve high levels of stereocontrol. acs.org The interaction between the chiral ligand, the reactant, and the metal catalyst surface has been investigated using a combination of spectroscopic techniques and DFT calculations to provide detailed mechanistic insights. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The creation of enantiomerically pure amines is a critical task in organic synthesis, with significant implications for the pharmaceutical industry. miamioh.edumiamioh.edu Traditional methods are continually being supplanted by more efficient and scalable processes. The future development of synthetic routes for (R)-1-(2-Bromopyridin-4-YL)ethan-1-amine and related structures is focused on enhancing yield, reducing steps, and improving stereoselectivity.
Key research areas include the advancement of asymmetric synthesis techniques. Methods such as the asymmetric amination of ketones using ω-transaminases, which are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes, offer a direct and highly enantioselective route to chiral primary amines. acs.org This biocatalytic approach is often superior to traditional chemical methods in terms of selectivity and mild reaction conditions. wikipedia.org
Furthermore, transition metal-catalyzed reactions are pivotal. Palladium-catalyzed cross-coupling reactions, for instance, provide a powerful tool for constructing complex pyridine (B92270) derivatives from simpler precursors like 5-bromo-2-methylpyridin-3-amine. nih.gov Future work will likely focus on developing catalysts that are more active and tolerant of a wider range of functional groups, enabling the direct and efficient synthesis of highly functionalized chiral pyridines. The selective functionalization of di-substituted pyridines, such as the monoamination of 2,6-dibromopyridine (B144722), also presents a pathway to creating asymmetric proligands for complex catalytic systems. acs.org
Table 1: Comparison of Synthetic Strategies for Chiral Amines
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemo-catalysis | Use of metal complexes with chiral ligands to catalyze reactions like asymmetric hydrogenation or reductive amination. miamioh.edu | Broad substrate scope, high turnover numbers, tolerance to various solvents. | Catalyst cost, potential for metal contamination in the product, sometimes harsh reaction conditions. |
| Biocatalysis | Use of enzymes, such as transaminases or amine dehydrogenases, to catalyze the stereoselective formation of amines. wikipedia.orgrsc.org | Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temp.), environmentally friendly. wikipedia.org | Limited substrate scope for some enzymes, potential for enzyme inhibition, separation of product from aqueous medium. rsc.org |
| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products as starting materials. | Access to enantiopure products without the need for resolution or asymmetric catalysis. | Limited to the structures and stereochemistries available from natural sources. |
| Dynamic Kinetic Resolution (DKR) | Combination of a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100%. whiterose.ac.ukacs.org | High potential yield for a single enantiomer from a racemic mixture. | Requires a compatible resolution catalyst and a separate racemization catalyst or condition that do not interfere. |
Exploration of New Catalytic Applications
Chiral pyridine-containing ligands are of immense interest in asymmetric catalysis due to their stability, well-understood chemistry, and the ability of the pyridine nitrogen to coordinate with a wide variety of metals. hkbu.edu.hk this compound represents a simple monopyridine ligand whose utility can be expanded into numerous catalytic transformations. The presence of the bromine atom offers a handle for further functionalization, allowing it to be incorporated into more complex ligand architectures.
The development of new catalytic applications for this and related chiral pyridines is an active field of research. These ligands have shown high efficacy in a range of mechanistically diverse reactions. nih.gov For example, chiral pyridine-oxazoline (PyOX) ligands are used in palladium-catalyzed allylic alkylation, while novel chiral 2,2′-bipyridine ligands have been successfully applied in nickel-catalyzed reductive arylation of aldehydes. researchgate.netrsc.org A significant recent development involves the use of a tunable chiral pyridine unit in iridium-catalyzed enantioselective C–H borylation, achieving high yields and enantiomeric excesses up to 96%. acs.orgacs.org This demonstrates the potential for these ligands to facilitate challenging and previously inaccessible asymmetric transformations.
Future research will likely explore the use of this compound and its derivatives in other important reactions such as asymmetric reductions, oxidations, and various C-C and C-X bond-forming reactions.
Table 2: Selected Catalytic Applications of Chiral Pyridine Ligands
| Ligand Type | Metal | Reaction | Key Findings |
|---|---|---|---|
| Pyridyl Alcohols / Bipyridines | Zinc | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde. | Sense of induction is determined by the absolute configuration of the carbinol carbon. |
| Pyridyl Phosphinites | Palladium | Allylic Alkylation. | Sense of chiral induction is determined by the absolute configuration of the former carbinol carbon. |
| Helical Pyridines | N/A (Organocatalyst) | Friedel-Crafts Alkylation, Diels-Alder reactions. | High enantioselectivity in mechanistically unrelated transformations. nih.gov |
| Tunable Chiral 2,2′-Bipyridine | Nickel | Reductive Arylation of Aldehydes. | Highly enantioselective, avoids pre-formation of stoichiometric aryl metallic reagents. acs.org |
| N,B-Bidentate Pyridine | Iridium | Desymmetrizing C–H Borylation. | Achieved up to 96% ee and 93% yield, demonstrating success in a mechanistically complex reaction. acs.orgacs.org |
Integration with Flow Chemistry and Sustainable Synthesis
The push towards "green chemistry" has spurred the adoption of more sustainable and efficient manufacturing processes. researchgate.netnih.gov Flow chemistry, or continuous flow processing, is a key enabling technology in this area, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. whiterose.ac.uknih.gov
The synthesis of chiral amines like this compound is well-suited for integration with flow chemistry. A notable approach involves the use of packed-bed reactors containing immobilized enzymes. For example, E. coli cells overexpressing ω-transaminase can be immobilized on beads and used in a continuous flow system to produce chiral amines with excellent enantioselectivity (>99% ee) and high throughput. acs.orgnih.gov This method can operate continuously for days, requires no additional cofactor, and simplifies product purification. nih.gov
Beyond biocatalysis, flow systems are being developed for a wide range of organic transformations, including photoredox-catalyzed reactions to build complex heterocyclic scaffolds. nih.gov Sustainable approaches to pyridine synthesis also include one-pot multicomponent reactions under microwave irradiation and the use of renewable feedstocks like glycerol. nih.govresearchgate.net These methods reduce reaction times, minimize waste, and often use less hazardous solvents, aligning with the principles of green chemistry. nih.govbhu.ac.in
Table 3: Features of Sustainable and Flow Chemistry Approaches for Chiral Amine Synthesis
| Feature | Description | Benefit for Synthesis |
|---|---|---|
| Continuous Processing | Reagents are continuously pumped through a reactor where the reaction occurs, with the product exiting in a continuous stream. rsc.org | Increased productivity, improved process control and safety, straightforward scaling. whiterose.ac.uk |
| Immobilized Catalysts | Enzymes or metal complexes are fixed onto a solid support within the reactor. acs.orgnih.gov | Easy separation of catalyst from product, catalyst reusability, enhanced catalyst stability. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. nih.gov | Drastically reduced reaction times, often higher yields, and cleaner product profiles. researchgate.netnih.gov |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form a product that incorporates all or most of the reactant atoms. researchgate.net | High atom economy, operational simplicity, reduced waste and purification steps. |
| Green Solvents | Use of environmentally benign solvents such as water or ethanol, or solvent-free conditions. nih.govbhu.ac.in | Reduced environmental impact, improved process safety. |
Design of Advanced Pyridine-Based Chiral Systems
The effectiveness of an asymmetric catalyst is highly dependent on the design of its chiral ligand. pnas.org While this compound is a fundamental chiral unit, the future lies in embedding this and similar motifs into more advanced and structurally sophisticated systems to achieve superior catalytic performance.
A key concept in ligand design is C2 symmetry, which can reduce the number of possible competing diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. researchgate.net However, recent research has also focused on developing tunable, non-symmetrical ligands. For instance, a modular chiral pyridine framework featuring an annulated compact ring system was designed to have high structural tunability while minimizing local steric hindrance—a common issue that can decrease catalyst activity. acs.org
The evolution of ligand design has produced a variety of powerful scaffolds. Pyridine-oxazoline (PyOX) ligands, for example, have seen a renaissance, proving effective in many new asymmetric methodologies. rsc.org Researchers are also exploring the construction of chiral ionic covalent organic frameworks (COFs) where pyridine units are post-synthetically modified to create heterogeneous catalysts for reactions like the asymmetric Henry reaction. nih.gov These advanced systems offer the potential for highly active, selective, and recyclable catalysts. The rational design of these ligands, often aided by computational modeling, allows for the fine-tuning of steric and electronic properties to optimize performance for specific chemical transformations. researchgate.netacs.org
Table 4: Classification and Design Features of Chiral Pyridine Ligands
| Ligand Class | Example Structure Type | Key Design Feature(s) | Typical Application |
|---|---|---|---|
| Simple Monopyridines | Chiral Pyridyl Alcohols | Single coordination site, chirality often on a side chain adjacent to the ring. | Lewis acid catalysis, directing groups. |
| Bidentate Pyridines (N,N) | 2,2'-Bipyridines, Pyridine-Oxazolines (PyOX) | Rigid chelating scaffold, C2-symmetric or non-symmetric designs, tunable steric/electronic properties. rsc.orgacs.org | Metal-catalyzed cross-coupling, alkylations, reductions. |
| Bidentate Pyridines (N,X) | Pyridyl Phosphines, N,B-Bidentate Ligands | Combination of hard (N) and soft (P, B) donor atoms, creating unique electronic environments at the metal center. acs.orgbenthamdirect.com | Allylic alkylation, C-H functionalization. |
| Tridentate/Pincer Ligands | Terpyridines, Bis(amino)pyridines | Rigid planar coordination, strong chelation effect, can support unusual oxidation states. acs.orghkbu.edu.hk | Redox catalysis, stabilization of metal complexes. |
| Supramolecular Systems | Chiral Pyridine-based COFs | Ordered porous structure, active sites integrated into a heterogeneous framework. nih.gov | Heterogeneous catalysis, enantioselective separations. |
Q & A
Basic: What synthetic routes are available for preparing (R)-1-(2-Bromopyridin-4-YL)ethan-1-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For bromopyridine derivatives, a common approach is reacting 2-bromo-4-pyridinecarbaldehyde with a chiral amine precursor under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation). Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could introduce the ethylamine moiety while retaining stereochemistry . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >97% purity, as noted for structurally similar amines .
Basic: What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at 2–4°C, protected from light and moisture. Evidence from related bromopyridine amines indicates degradation risks at room temperature, particularly via dehalogenation or racemization . For long-term stability (>6 months), lyophilization and storage at -20°C in amber vials is recommended .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) .
- LC-MS (ESI) : For molecular weight confirmation (expected [M+H]⁺ at m/z 215.0/217.0 for bromine isotopes) .
- ¹H/¹³C NMR : Characteristic signals include pyridine protons (δ 7.5–8.5 ppm) and the chiral center’s methyl group (δ 1.3–1.5 ppm, split due to coupling) .
- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced: How can researchers assess the enantiomeric purity of this compound?
Methodological Answer:
Enantiomeric excess (ee) is best determined via chiral HPLC or NMR with chiral solvating agents . For HPLC, use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/ethanol gradient. For NMR, derivatize the amine with a chiral acylating agent (e.g., Mosher’s acid chloride) to generate diastereomers with distinct splitting patterns . Racemization risks during analysis can be mitigated by maintaining low temperatures (<25°C) and avoiding acidic conditions .
Advanced: What strategies are effective for incorporating this compound into medicinal chemistry studies?
Methodological Answer:
The compound serves as a chiral building block for:
- SAR Studies : Introduce the bromopyridine moiety into pharmacophores targeting kinase or G-protein-coupled receptors (GPCRs). Coupling via Buchwald-Hartwig amination with aryl halides is a common step .
- Biological Activity Assays : Test antimitotic activity using in vivo models (e.g., sea urchin embryos) or cancer cell lines (e.g., MCF-7 or HeLa), monitoring tubulin polymerization inhibition .
- Prodrug Design : The bromine atom allows further functionalization via cross-coupling (e.g., Suzuki reactions) to attach targeting moieties .
Advanced: How can mechanistic studies elucidate the role of this compound in palladium-catalyzed reactions?
Methodological Answer:
To study reaction mechanisms:
Kinetic Isotope Effects (KIE) : Compare rates of C-Br bond cleavage using deuterated analogs to identify rate-determining steps .
DFT Calculations : Model transition states for oxidative addition of the C-Br bond to Pd(0) catalysts (e.g., Pd(PPh₃)₄) .
Catalytic Screening : Test Pd/Xantphos or Pd/JohnPhos systems under mild H₂O/H₂ conditions (1 atm H₂, 50°C) to optimize yields and minimize racemization .
Advanced: How can researchers mitigate contradictions in reported biological activity data for bromopyridine derivatives?
Methodological Answer:
Discrepancies often arise from impurity profiles or stereochemical drift. To address this:
- Purity Validation : Use orthogonal methods (HPLC, LC-MS) to confirm >98% chemical and enantiomeric purity .
- Control Experiments : Compare biological activity of (R)- and (S)-enantiomers to isolate stereospecific effects .
- Stability Monitoring : Assess compound integrity under assay conditions (e.g., pH, temperature) via time-course HPLC .
Advanced: What environmental safety protocols are essential when handling this compound?
Methodological Answer:
Follow acute aquatic toxicity guidelines (EC50 < 1 mg/L for Daphnia magna). Neutralize waste by mixing with 10% aqueous NaOH to hydrolyze the amine, followed by activated carbon filtration. Avoid landfill disposal; incinerate at >800°C with scrubbers to prevent brominated dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
